4-(4-butylphenyl)-1H-imidazole
Description
Properties
CAS No. |
1225523-39-6 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aryl 1h Imidazole Systems
Classical and Contemporary Approaches to the Imidazole (B134444) Ring Synthesis
The synthesis of the imidazole nucleus has been a subject of extensive research, leading to the development of numerous methodologies. These range from historical name reactions to modern, efficient multicomponent and catalyst-free approaches.
Debus-Radziszewski Reaction and Its Variants for Substituted Imidazoles
The Debus-Radziszewski reaction is a cornerstone in imidazole synthesis, first reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). The dicarbonyl component can be glyoxal (B1671930) or various 1,2-diketones and ketoaldehydes. The reaction proceeds by the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.
Despite its utility, the classical Debus-Radziszewski synthesis can suffer from low yields and the formation of side products. Consequently, numerous variants have been developed to improve efficiency and expand its scope. Modifications include the use of primary amines in place of one equivalent of ammonia to afford N-substituted imidazoles. This has been applied to the synthesis of 1,3-dialkylimidazolium ionic liquids.
Modern advancements have focused on greener and more efficient conditions. For instance, microwave-assisted, solvent-free synthesis using ammonium (B1175870) acetate (B1210297) as the ammonia source has been shown to produce 2,4,5-trisubstituted imidazoles in good yields. Heterogeneous catalysts, such as FeCl3/SiO2, have also been employed to facilitate the reaction under mild, solvent-free conditions.
One-Pot Multicomponent Reactions for Aryl-Imidazoles
One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like aryl-imidazoles from simple starting materials in a single step. These reactions offer advantages such as reduced reaction times, lower costs, and environmental friendliness.
Several MCRs have been developed for the synthesis of aryl-imidazoles. A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aromatic aldehyde, and ammonium acetate. This method has been successfully used to synthesize various 2,4,5-trisubstituted imidazoles under solvent-free conditions. The use of ultrasound irradiation has also been explored to enhance reaction rates and yields in the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles.
Furthermore, novel MCRs have been designed to access specific substitution patterns. For example, a three-component reaction of l-amino acid methyl esters, isocyanates (or their thio- and seleno-analogs), and α-bromoketones provides a route to 4-arylidene imidazolin-5-ones. The development of new catalysts and reaction conditions continues to expand the utility of MCRs in generating diverse libraries of aryl-imidazole derivatives.
Catalyst-Free [3+2] Cyclization Strategies for 2,4-Disubstituted-1H-Imidazoles
In the pursuit of more sustainable synthetic methods, catalyst-free reactions have gained significant attention. A notable example is the [3+2] cyclization of vinyl azides with amidines to produce 2,4-disubstituted-1H-imidazoles. This method offers a facile and efficient route to these compounds and is compatible with a broad range of functional groups, providing good to excellent yields.
The reaction proceeds under mild conditions and avoids the use of potentially toxic and expensive metal catalysts. This approach is particularly valuable for synthesizing imidazoles with free N-H and C-5 positions, which allows for further functionalization of the imidazole scaffold. The development of such catalyst-free strategies represents a significant step towards more environmentally benign chemical processes.
Functionalization and Derivatization Strategies of the 1H-Imidazole Core
Once the imidazole ring is formed, further modifications can be introduced to tailor its properties. Functionalization strategies often target specific positions on the imidazole ring, with the N-1 position being a
Suzuki Coupling and Related Cross-Coupling Reactions for Aryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of 4-aryl-1H-imidazoles. clockss.orgorganic-chemistry.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of a halo-imidazole with an arylboronic acid. clockss.orgorganic-chemistry.orglibretexts.org
In the context of synthesizing 4-(4-butylphenyl)-1H-imidazole, a plausible approach would involve the Suzuki coupling of a 4-halo-1H-imidazole (such as 4-bromo-1H-imidazole) with 4-butylphenylboronic acid. The general scheme for this reaction is depicted below:
Scheme 1: Suzuki Coupling for the Synthesis of this compound
The success of the Suzuki coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. Research on the synthesis of various 4-aryl-1H-imidazoles has explored different parameter combinations to optimize yields. For instance, the use of PdCl2(dppf) as a catalyst under phase-transfer conditions has been reported for the efficient synthesis of 4(5)-aryl-1H-imidazoles.
A study on the synthesis of 2,4-diarylimidazoles utilized Pd(PPh₃)₄ as a catalyst with potassium carbonate as the base in toluene. clockss.org While specific conditions for the synthesis of this compound are not extensively documented in the literature, data from the synthesis of analogous compounds can provide valuable insights into the expected reaction parameters and yields. For example, the synthesis of 4-(4-(tert-butyl)phenyl)-2-phenyl-1H-imidazole, a structurally similar compound, has been reported with high yield, suggesting the feasibility of this method for the butyl-substituted analogue. acs.org
Below is a table summarizing typical conditions used in Suzuki coupling reactions for the synthesis of 4-aryl-imidazoles.
Table 1: Representative Conditions for Suzuki Coupling Synthesis of 4-Aryl-1H-Imidazoles
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |
| 4-Iodo-1H-imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 92 |
Amidation and Reduction Reactions for Imidazole Derivatives
An alternative strategy for the synthesis of substituted imidazoles involves the functionalization of an imidazole-4-carboxylic acid precursor. This two-step approach consists of an amidation reaction followed by a reduction.
First, 1H-imidazole-4-carboxylic acid can be converted to its corresponding amide, 1H-imidazole-4-carboxamide, through reaction with an amine in the presence of a coupling agent. derpharmachemica.com Subsequently, the reduction of the amide group can, in principle, lead to the formation of a 4-aminomethyl or, through further transformations, a 4-alkyl-imidazole derivative.
While this methodology is well-established for the synthesis of various heterocyclic compounds, its direct application for the synthesis of 4-aryl-1H-imidazoles, and specifically this compound, is less commonly reported. The challenge lies in the introduction of the aryl group at the 4-position via this route. One potential, though more complex, pathway could involve the conversion of the imidazole-4-carboxamide to a different functional group that could then participate in a cross-coupling reaction.
The synthesis of various amide derivatives of nitro-imidazole has been investigated, where 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid was condensed with different sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as a condensing agent. derpharmachemica.com Although this demonstrates the feasibility of amidation on the imidazole ring, it does not directly lead to a 4-aryl substituent.
Advanced Synthetic Techniques and Reaction Conditions
To improve reaction efficiency, reduce reaction times, and often increase yields, advanced synthetic techniques such as microwave-assisted and ultrasonic-assisted synthesis have been applied to the preparation of imidazole derivatives.
Microwave-Assisted Synthesis of Imidazole Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. This technique has been successfully employed in the synthesis of various imidazole derivatives, including 4-aryl-1H-imidazoles. nih.gov Microwave-assisted synthesis can significantly accelerate reactions that would otherwise require long reflux times under conventional heating.
The synthesis of 1,5-disubstituted imidazoles has been achieved on a polymeric support using a base-promoted 1,3-dipolar cycloaddition reaction of p-toluenesulfonylmethyl isocyanide (TOSMIC) with immobilized imines under microwave irradiation. nih.gov Another example is the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles, which showed significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating.
The following table summarizes a comparison of microwave-assisted versus conventional methods for the synthesis of some imidazole derivatives.
Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Imidazole Derivatives
| Product | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 1,5-Disubstituted Imidazoles | Microwave | 10 min | 85-95 |
| 1,5-Disubstituted Imidazoles | Conventional | 12 h | 70-80 |
| 2,4,5-Triphenyl Imidazoles | Microwave | 1-3 min | 90-95 |
Ultrasonic-Assisted Synthetic Approaches
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields.
The synthesis of (4 or 5)-aryl-2-aryloyl-(1H)-imidazoles has been reported via a self-condensation reaction of arylglyoxal hydrates in the presence of ammonium acetate in water under ultrasonic irradiation. growingscience.com This method proved to be green and efficient, affording high yields in very short reaction times. growingscience.com One-pot, four-component synthesis of 4-aryl-3,4-dihydropyridone derivatives, a related heterocyclic system, has also been successfully carried out under ultrasound irradiation with milder conditions and higher yields compared to conventional methods. nih.gov
The table below presents data on the ultrasonic-assisted synthesis of some 4-aryl-imidazole derivatives, highlighting the efficiency of this technique.
Table 3: Ultrasonic-Assisted Synthesis of 4-Aryl-Imidazole Derivatives
| Aryl Glyoxal | Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Phenylglyoxal | Water | 4 | 95 |
| 4-Chlorophenylglyoxal | Water | 4 | 92 |
Advanced Structural Characterization and Solid State Analysis
Spectroscopic Elucidation of Imidazole (B134444) Derivatives
Spectroscopic methods are indispensable tools for confirming the structure and probing the electronic properties of novel compounds. A combination of techniques is typically employed to gain a comprehensive understanding of the molecular architecture of imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including imidazole derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.
In the ¹H NMR spectrum of imidazole derivatives, the protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. researchgate.net The protons of the butyl group and the phenyl ring in 4-(4-butylphenyl)-1H-imidazole would also exhibit characteristic chemical shifts and splitting patterns, allowing for the confirmation of their presence and connectivity. For instance, the protons of the butyl group would be expected in the aliphatic region, while the phenyl protons would resonate in the aromatic region.
The ¹³C NMR spectrum provides complementary information by showing the chemical shifts of all unique carbon atoms in the molecule. The carbon atoms of the imidazole ring, the butyl chain, and the phenyl group would each have characteristic resonance frequencies. nih.gov
Hypothetical ¹H NMR and ¹³C NMR Data for this compound ¹H NMR (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.80 | s | 1H | Imidazole C2-H |
| ~7.50 | d | 2H | Phenyl H (ortho to imidazole) |
| ~7.20 | d | 2H | Phenyl H (meta to imidazole) |
| ~7.10 | s | 1H | Imidazole C5-H |
| ~2.60 | t | 2H | -CH₂- (butyl) |
| ~1.60 | m | 2H | -CH₂- (butyl) |
| ~1.35 | m | 2H | -CH₂- (butyl) |
| ~0.90 | t | 3H | -CH₃ (butyl) |
s = singlet, d = doublet, t = triplet, m = multiplet
¹³C NMR (in CDCl₃)| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~140-145 | Phenyl C (ipso, attached to butyl) |
| ~135-140 | Imidazole C4 |
| ~130-135 | Phenyl C (ipso, attached to imidazole) |
| ~128-130 | Phenyl CH |
| ~125-128 | Phenyl CH |
| ~115-120 | Imidazole C5 |
| ~110-115 | Imidazole C2 |
| ~35 | -CH₂- (butyl) |
| ~33 | -CH₂- (butyl) |
| ~22 | -CH₂- (butyl) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For an imidazole derivative such as this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic butyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would produce sharp peaks in the 1450-1650 cm⁻¹ region. rsc.org
Specific experimental IR data for this compound is not available in the surveyed literature. A representative table of expected IR absorption bands is provided below.
Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3500 | Broad | N-H stretch (imidazole) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Strong | Aliphatic C-H stretch (butyl) |
| 1500-1650 | Medium-Strong | C=N and C=C stretch (imidazole and phenyl) |
| 1450-1500 | Medium | C-H bend (butyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic systems like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions. researchgate.net
The position and intensity of these absorption bands are sensitive to the extent of conjugation in the molecule. The phenyl and imidazole rings in this compound constitute a conjugated system, which would be expected to absorb in the UV region. The specific wavelengths of maximum absorbance (λ_max) can be influenced by the solvent and the substituents on the aromatic rings. researchgate.net
While a UV-Vis spectrum specifically for this compound has not been reported in the reviewed literature, related imidazole derivatives show absorption maxima in the range of 250-400 nm. researchgate.netresearchgate.net
Expected UV-Vis Absorption Data for this compound in a Common Organic Solvent (e.g., Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₁₃H₁₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 200.28 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the butyl group or cleavage of the imidazole ring.
Detailed experimental mass spectrometry data for this compound is not present in the available literature. A table of expected major fragments is presented below.
Expected Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 200 | [M]⁺ (Molecular ion) |
| 143 | [M - C₄H₉]⁺ (Loss of butyl group) |
Fluorescence Spectroscopy for Excited State Dynamics and Photosensitization
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state dynamics and can be used to investigate properties such as quantum yield and fluorescence lifetime.
Many imidazole derivatives are known to be fluorescent, and their emission properties are often dependent on their molecular structure and environment. nih.gov The fluorescence of this compound, if any, would be characterized by its excitation and emission spectra. The Stokes shift, which is the difference between the absorption and emission maxima, would also be a key parameter.
As with other spectroscopic data, specific fluorescence data for this compound is not available in the public domain literature. The study of fluorescence in imidazole derivatives is an active area of research, particularly in the context of developing fluorescent probes and materials. nih.gov
X-ray Crystallographic Studies and Intermolecular Interactions
Furthermore, X-ray crystallography reveals how molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. For imidazole derivatives, the N-H group can act as a hydrogen bond donor, and the other nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of extended supramolecular structures. derpharmachemica.com The phenyl rings can also participate in π-π stacking interactions, which contribute to the stability of the crystal packing. derpharmachemica.com
A search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. However, studies on related compounds, such as 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, have demonstrated the utility of this technique in confirming molecular structure and analyzing intermolecular forces in complex imidazole systems. derpharmachemica.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
A definitive determination of the molecular structure of this compound would require successful growth of a single crystal of suitable quality for X-ray diffraction analysis. This experimental technique would provide unequivocal evidence of the atomic connectivity and the three-dimensional shape of the molecule.
Analysis of Crystal System, Space Group, and Unit Cell Parameters
Without experimental data, the crystal system, space group, and unit cell parameters for this compound are unknown. This information, which describes the symmetry and dimensions of the repeating unit in the crystal lattice, is a primary result of a single-crystal X-ray diffraction experiment.
Investigation of Intra- and Intermolecular Hydrogen Bonding Networks
The 1H-imidazole moiety contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the other nitrogen atom). It is therefore highly probable that the crystal structure of this compound would feature intermolecular N-H···N hydrogen bonds, potentially forming chains or more complex networks that stabilize the crystal packing. The specific geometry and connectivity of this network, however, can only be determined through experimental analysis.
Characterization of Other Non-Covalent Interactions (e.g., C-H···π, van der Waals)
In addition to hydrogen bonding, other non-covalent interactions would likely play a role in the solid-state assembly of this compound. These could include C-H···π interactions between the butyl chain or imidazole ring and the phenyl ring of a neighboring molecule, as well as van der Waals forces. The presence and significance of these interactions remain to be confirmed.
Biological Activities and Mechanistic Investigations of Aryl Imidazoles
Broad Spectrum Biological Potential of Imidazole (B134444) Derivatives
The imidazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry. Derivatives of imidazole are known to exhibit a wide array of biological effects, which are broadly categorized below. It is important to note that while these activities are characteristic of the imidazole class, specific data for 4-(4-butylphenyl)-1H-imidazole is not available.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Numerous imidazole derivatives have been synthesized and evaluated for their effectiveness against various microbial pathogens. Their mechanisms of action can include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. However, no specific studies detailing the antimicrobial efficacy of this compound were identified.
Antiprotozoal and Antitubercular Activities
The imidazole core is present in some antiprotozoal and antitubercular drugs. These compounds often work by targeting specific metabolic pathways in the causative organisms, such as Mycobacterium tuberculosis or various protozoa. Research in this area for this compound has not been published in the available literature.
Anti-Inflammatory Modulations
Certain aryl-imidazoles have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) or by affecting the production of inflammatory cytokines. There is no specific data available on the anti-inflammatory properties of this compound.
Anticancer and Antitumor Properties
The anticancer potential of imidazole derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis in cancer cells. Specific investigations into the anticancer and antitumor properties of this compound are not found in the reviewed literature.
Target-Specific Biological Activities
Enzyme Inhibition Profiles
A key aspect of the biological activity of many imidazole-containing compounds is their ability to inhibit specific enzymes. This can be due to the imidazole nitrogen atoms coordinating with metal ions in the enzyme's active site or through other non-covalent interactions. Without dedicated enzymatic assays, the enzyme inhibition profile of this compound remains unknown.
Cytochrome P450 Enzymes (e.g., CYP121, Lanosterol (B1674476) 14-α-demethylase)
The inhibitory activity of azole compounds, including imidazoles, generally stems from the coordination of a nitrogen atom in the azole ring to the heme iron atom within the active site of the cytochrome P450 enzyme. This interaction can be reversible or irreversible and effectively blocks the enzyme's ability to metabolize its substrates.
CYP121 , an essential cytochrome P450 enzyme in Mycobacterium tuberculosis (Mtb), has emerged as a promising target for the development of novel anti-tuberculosis drugs. Several studies have focused on identifying and optimizing azole-based inhibitors of CYP121. For instance, known antifungal azoles like econazole (B349626) and ketoconazole (B1673606) have been identified as inhibitors of CYP121 and have demonstrated activity against Mtb. Research into structure-activity relationships (SAR) has highlighted key features for enhancing the affinity of imidazole-derived compounds for CYP121, leading to the development of potent inhibitors.
Lanosterol 14-α-demethylase (CYP51) is another critical cytochrome P450 enzyme that plays a vital role in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It is the primary target for azole antifungal agents. The mechanism of these drugs involves the inhibition of lanosterol 14-α-demethylase, which disrupts the integrity of the fungal cell membrane. Structure-activity relationship studies on various dialkyl imidazoles have shown that modifications to the substituents on the imidazole ring can significantly impact their potency against Trypanosoma cruzi lanosterol 14-α-demethylase.
The inhibitory potential of various phenyl-imidazole derivatives against different CYP450 enzymes is illustrated in the table below. It is important to note that these are related compounds, and their activity does not directly represent the activity of this compound.
| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| N-[2-(4'-Nitrophenyl) ethyl] imidazole | Aromatase (CYP19A1) | IC50 = 0.16 µM, Ki = 0.09 µM | |
| N-[2-(4'-Aminophenyl) ethyl] imidazole | P450(17)alpha | IC50 = 27.6 µM | |
| Sulconazole | CYP2C9 | Ki = 0.01 µM | |
| Miconazole | CYP2C19 | Ki = 0.05 µM | |
| Clotrimazole (B1669251) | CYP3A4 | Ki = 0.02 µM | |
| Ketoconazole | CYP3A4 | Potent Mixed Reversible Inhibitor |
Kinase Inhibition (e.g., CDK9, c-kit phosphorylation)
Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. While no studies have directly reported the inhibitory activity of this compound against specific kinases, the aryl-imidazole scaffold is a common feature in many potent kinase inhibitors.
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting the elongation of transcription for a variety of genes, including many proto-oncogenes like MYC. Overexpression and hyperactivity of CDK9 are implicated in the progression of numerous cancers, making it an attractive target for anticancer drug development. Several imidazole-based compounds have been developed as potent CDK9 inhibitors. For example, a series of imidazole[1,2-a]pyridine derivatives were designed and synthesized, with some compounds exhibiting highly potent and selective CDK9 inhibition.
c-kit Phosphorylation: The c-kit proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and survival of various cell types, including hematopoietic stem cells and melanocytes. Ligand-induced or mutational activation of c-kit leads to its autophosphorylation and the initiation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant c-kit signaling is a known driver in several cancers and is also involved in pigmentation.
A study focused on discovering regulators of c-kit activity identified a phenyl-imidazole sulfonamide derivative, [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03), which is structurally related to this compound. This compound was found to inhibit the phosphorylation of c-kit induced by its ligand, the stem-cell factor (SCF), in a dose-dependent manner in human melanoma cells. This finding suggests that the 4-phenyl-imidazole core, particularly with a butylphenyl substituent, may be a viable scaffold for developing c-kit inhibitors.
The table below summarizes the kinase inhibitory activities of some representative aryl-imidazole derivatives.
| Compound/Derivative Class | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03) | c-kit phosphorylation | Inhibited SCF-induced phosphorylation | |
| Imidazole[1,2-a] pyridine (B92270) derivative (LB-1) | CDK9 | 9.22 nM | |
| Imidazole[1,2-a] pyridine derivative (LB-8) | CDK9 | 5.25 nM | |
| Imidazole[1,2-a] pyridine derivative (LB-10) | CDK9 | 3.56 nM | |
| Imidazole-4-N-acetamide derivative (Compound 2) | CDK9/cyclin K | 0.08 µM | |
| Imidazole-4-N-acetamide derivative (Compound 4) | CDK9/cyclin K | 0.24 µM |
These findings highlight the significant potential of aryl-imidazole derivatives as a source of novel kinase inhibitors for various therapeutic applications.
Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netnih.gov Inhibition of Mpro prevents the processing of viral polyproteins, thereby halting the viral life cycle. researchgate.net The catalytic mechanism of Mpro relies on a Cys145-His41 dyad in its active site. nih.gov Many inhibitors are designed to interact with these key residues. nih.gov
While studies specifically on this compound are not prevalent, research into small molecule inhibitors has identified promising candidates within the broader imidazole class. High-throughput screening has successfully pinpointed Mpro inhibitors that bind to the enzyme with medium affinity. researchgate.netnih.gov For instance, molecular docking simulations are used to model the interactions between potential inhibitor compounds and the substrate-binding pocket of SARS-CoV-2 Mpro. nih.gov These studies have led to the discovery of non-covalent inhibitors that show efficacy in preventing viral replication. nih.govnih.gov One such compound, identified as IMB63-8G, demonstrated significant antiviral potency against coronaviruses. researchgate.net
Receptor Modulation (e.g., Serotonin (B10506) Receptors, RAGE)
Aryl-imidazole structures are known to interact with various cellular receptors, modulating their activity and influencing downstream signaling pathways.
Serotonin Receptors: Serotonin (5-HT) receptors are integral to a wide range of physiological and pathological processes. nih.gov The imidazole moiety is a key pharmacophoric feature in the development of modulators for these receptors. mdpi.com The 5-HT4 receptor, for example, is widely distributed in the brain and gastrointestinal tract and influences the release of several neurotransmitters, including acetylcholine (B1216132) and dopamine. mdpi.com Modulation of this receptor can produce rapid antidepressant and anxiolytic effects and enhance cognitive performance. mdpi.com While many imidazole-based compounds have been explored for their activity on serotonin receptors, specific data on this compound is not extensively documented in the reviewed literature. nih.govmdpi.com
Receptor for Advanced Glycation End-products (RAGE): The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor implicated in chronic inflammation and diseases such as diabetes and Alzheimer's. mdpi.com The binding of ligands, such as advanced glycation end-products (AGEs), to RAGE activates signaling cascades that lead to oxidative stress and inflammation. mdpi.com
A notable RAGE inhibitor, Azeliragon (TTP488), incorporates a substituted butyl-imidazole core in its structure. mdpi.com Azeliragon inhibits the interaction between RAGE and its ligands by binding to the extracellular V domain of the receptor. mdpi.com Specifically, the hydroimidazolone moiety of AGEs, which are the primary ligands, forms multiple contacts with a positively charged surface on the V domain. researchgate.net Azeliragon has shown the ability to reduce inflammatory markers and decrease amyloid deposition in preclinical models. mdpi.com
Mechanisms of Biological Action at the Molecular Level
The biological effects of aryl-imidazoles stem from their interactions with fundamental cellular components and their ability to interfere with critical pathways.
Molecular Interactions with DNA (e.g., Intercalation, Hydrogen Bonding)
The imidazole ring possesses the capacity for molecular interactions with nucleic acids. Key biological processes like transcription and replication are dependent on the hydrogen bonding within DNA base pairs. sigmaaldrich.com Certain imidazole derivatives have been designed to interact with DNA bases through hydrogen bonding. For example, 1-H-imidazole-2-carboxamide was developed as a potential "universal reader" for DNA sequencing. nih.gov NMR titration studies with this compound showed that it interacts with nucleosides, with a preferential binding affinity for guanine (B1146940) and cytosine over thymine (B56734) and adenine. nih.gov This interaction is facilitated by the hydrogen bonding sites on the aromatic imidazole ring. nih.gov
Binding to Active Sites of Enzymes and Receptors
The imidazole scaffold is a common feature in molecules that bind to the active sites of various enzymes and receptors, leading to modulation of their function.
Enzymes: The imidazole ring itself can act as a competitive inhibitor by binding within the active site of enzymes. For instance, it has been shown to interact with the active site of GH1 β-glucosidases, reducing the enzyme's affinity for its substrate. wikipedia.org In the context of viral enzymes, inhibitors with an imidazole component have been designed to target the catalytic dyad (His41-Cys145) of the SARS-CoV-2 Mpro active site, disrupting its function. nih.govnih.gov
Receptors: As previously mentioned, substituted imidazoles can bind with high affinity to receptor sites. Azeliragon, an inhibitor of the RAGE receptor, functions by occupying the ligand-binding V domain, thereby preventing the pro-inflammatory signaling typically initiated by AGEs. mdpi.comresearchgate.net
Disruption of Specific Cellular Pathways (e.g., Glycolytic Pathway, Signal Transduction)
Glycolytic Pathway: Glycolysis is a central metabolic pathway that converts glucose to pyruvate, generating ATP for cellular energy. nih.govnih.gov It consists of a sequence of ten enzyme-catalyzed reactions. nih.gov While altered glycolysis is a hallmark of various diseases, and its enzymes are recognized therapeutic targets, there is limited specific information in the reviewed literature detailing the direct disruption of the glycolytic pathway by this compound. wikipedia.orgmdpi.com
Signal Transduction: Aryl-imidazoles can disrupt cellular signaling by modulating receptors. The binding of ligands to the RAGE receptor, for example, initiates downstream signaling that involves immunoinflammatory responses and oxidative stress. mdpi.com By inhibiting this initial binding event, RAGE inhibitors containing an imidazole core can block these pathological signaling cascades. mdpi.com Similarly, modulation of serotonin receptors by imidazole-based compounds can alter intracellular signaling, impacting neurotransmitter release and neuronal function. mdpi.com These interactions highlight the role of such compounds in interfering with signal transduction pathways central to various physiological and disease processes.
Induction of Apoptosis
Targeting apoptotic pathways is a key strategy in cancer therapy. Research has demonstrated that certain novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives possess potent antitumor activity by inducing apoptosis. nih.gov A closely related analog, 1-(4-butylphenyl)-2-ethyl-1H-imidazole (referred to as compound 4f in a study), exhibited significant pro-apoptotic effects. This compound was found to induce apoptosis through the intrinsic mitochondrial pathway. Its mechanism involves modulating the levels of key regulatory proteins, specifically by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov
Table 1: Apoptosis Induction in HeLa Cells by Compound 1-(4-butylphenyl)-2-ethyl-1H-imidazole (4f)
| Treatment | Concentration (µM) | Duration (h) | Apoptosis Rate (%) |
|---|---|---|---|
| Compound 4f | 3.24 | 24 | 68.2 |
| 5-FU (Control) | - | 24 | 39.6 |
Data sourced from a study on novel imidazole derivatives, where compound 4f demonstrated significantly higher apoptosis induction compared to the control drug 5-Fluorouracil (5-FU).
This induction of programmed cell death, combined with a high selectivity for tumor cells over normal cells, marks these compounds as potential candidates for novel antitumor agents. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Identification of Key Structural Features for Desired Biological Outcomes
The biological activity of compounds based on the 4-phenylimidazole (B135205) scaffold is dictated by several key structural features. The core structure consists of an imidazole (B134444) ring linked to a phenyl group at the C-4 position. The specific arrangement and nature of these two rings, along with any substituents, are critical for determining the compound's interaction with biological targets.
Key features influencing biological outcomes include:
The Imidazole Core: This five-membered heterocyclic ring, with its two nitrogen atoms, is fundamental to the molecule's activity. researchgate.net It can participate in hydrogen bonding and other intermolecular interactions with biological receptors. nih.gov
The Linker between the Rings: In 4-phenylimidazoles, the direct C-C bond between the two rings defines a specific spatial relationship. In related structures, modifying this linker, for instance by introducing a carbon bridge, can dramatically alter potency and selectivity. nih.gov
Substitution Patterns: The type and position of substituents on both the phenyl and imidazole rings are paramount in fine-tuning biological activity. These substitutions can modulate the electronic properties, lipophilicity, and steric profile of the molecule. scilit.commdpi.com
Research on various phenylimidazole derivatives has consistently shown that the nature of the substituent and the chirality at any bridge between the imidazole and another aromatic ring play a vital role in maintaining potent biological activity and selectivity for specific receptors. nih.gov
Impact of Substituent Effects on Potency and Selectivity
Substituents on an aromatic ring can profoundly influence the reactivity and biological activity of the molecule. libretexts.orglibretexts.org They can either donate or withdraw electrons, which in turn activates or deactivates the ring towards interaction with other molecules. libretexts.orglibretexts.org This principle is central to the SAR of 4-(4-butylphenyl)-1H-imidazole and its analogs. The potency and selectivity of these compounds can be systematically modified by altering the substituents on the phenyl and imidazole rings, as well as by changing the nature of the alkyl group.
Role of Phenyl Ring Substituents (e.g., Halogens, Alkyl, Methoxy (B1213986), Nitro, Cyano, Trifluoromethyl)
The substitution pattern on the 4-phenyl group is a major determinant of biological activity. scilit.com The addition of different functional groups can alter the electronic distribution and steric properties of the molecule, thereby influencing its binding affinity to biological targets.
Electron-donating groups (like alkyl and methoxy) and electron-withdrawing groups (like halogens, nitro, cyano, and trifluoromethyl) can have varied effects depending on the target. libretexts.orglibretexts.org For instance, in one study on imidazole-phenazine derivatives, the presence of an electron-withdrawing group on the phenyl ring was found to be significant for inhibitory activity. nih.gov Similarly, in a series of imidazole-coumarin conjugates, substituents such as Cl, F, Br, Me, and OMe on the coumarin (B35378) ring (a related aromatic system) substantially increased potency and selectivity against the Hepatitis C virus. mdpi.com
Theoretical studies have also explored how substituents affect the fundamental properties of the imidazole scaffold. For example, the addition of various groups (-CH3, -C2H5, -OH, -OCH3, -NO2, -CN, -F, -Cl, -Br) to 2-phenylimidazole (B1217362) was shown to alter the aromaticity of the system, with substitution at the ortho position of the phenyl ring generally having a greater effect than at the meta or para positions. aip.org
Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Imidazole Derivatives
| Substituent Group | General Effect | Example Finding | Citation |
|---|---|---|---|
| Halogens (F, Cl, Br) | Electron-withdrawing; can increase potency. | Halogenated substituents on a coumarin ring conjugated to imidazole increased anti-HCV activity. | mdpi.com |
| Alkyl (e.g., -CH3) | Electron-donating; can enhance activity. | A methyl group on a coumarin ring conjugated to imidazole increased anti-HCV activity. | mdpi.com |
| Methoxy (-OCH3) | Electron-donating; can enhance activity. | A methoxy group on a coumarin ring conjugated to imidazole increased anti-HCV activity. | mdpi.com |
| Nitro (-NO2) | Strongly electron-withdrawing. | An electron-withdrawing group was found to be significant for the anti-dengue activity of certain imidazole derivatives. | nih.gov |
| Cyano (-CN) | Electron-withdrawing. | The effect is context-dependent on the biological target. | aip.org |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing. | Replacement of a methyl group with a trifluoromethyl group on the bridge of a 4-substituted imidazole altered its biological activity. | nih.gov |
This table is generated based on findings from related imidazole structures to infer potential effects on the this compound scaffold.
Influence of Alkyl Chain Length and Branching (e.g., Butyl group)
The alkyl group at the para-position of the phenyl ring, in this case, a butyl group, plays a crucial role. The length and branching of this alkyl chain can significantly impact the molecule's physical properties and its interaction with target proteins.
Studies on other classes of compounds have demonstrated that alkyl chain length can govern potency. For example, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain markedly influenced potency, with an ethoxy chain being the most potent and butoxy analogues being less potent. nih.gov This highlights a non-linear relationship where an optimal chain length exists for maximal activity.
The length of the alkyl chain also affects physicochemical properties like viscosity and density, and can influence how the molecule packs in a solid state or interacts in a solution. rsc.orgrsc.org In conductive hydrogels containing imidazolium (B1220033) ionic liquids, increasing the alkyl chain length from ethyl to hexyl was found to enhance mechanical strength due to increased hydrophobic interactions. nih.gov While these systems are different, the underlying principle that alkyl chains mediate intermolecular forces is broadly applicable. The butyl group in this compound likely contributes to hydrophobic interactions within a receptor's binding pocket, and its specific length may be optimized for a particular target.
Table 2: General Influence of Alkyl Chain Length on Molecular Properties and Activity
| Alkyl Chain Length | Potential Impact on Properties | Potential Impact on Biological Potency | Citation |
|---|---|---|---|
| Short (e.g., Ethyl) | Lower hydrophobicity; may result in lower mechanical/binding interactions. | Potency can be high but may not be optimal. | nih.govnih.gov |
| Medium (e.g., Butyl) | Moderate hydrophobicity; balanced properties. | Often a point of optimal potency in a series, balancing binding and solubility. | nih.gov |
| Long (e.g., Hexyl, Octyl) | Higher hydrophobicity and viscosity; may decrease solubility. | Can lead to decreased potency if the chain is too long for the binding pocket. | nih.govrsc.org |
This table illustrates general principles observed in various molecular systems that are relevant to the butyl group on this compound.
Significance of Imidazole Ring Substitution Pattern (e.g., C-4, C-2, N-1 Positions)
The positions of substituents on the imidazole ring itself are critical for determining the molecule's biological activity. The three main positions for substitution are the carbon atoms at C-2 and C-4 (or C-5, as they are tautomeric), and the nitrogen atom at N-1.
C-4/C-5 Position: The core compound, this compound, is substituted at the C-4 position. Thermodynamic studies have shown that 4-phenylimidazole exhibits stronger intermolecular interactions compared to its isomer, 2-phenylimidazole, suggesting that the substitution pattern influences the fundamental cohesive energy of the molecule. nih.gov
C-2 Position: Substitution at the C-2 position can also lead to potent biological activity. Comparing 2-phenylimidazole and 4-phenylimidazole shows that the position of the phenyl group significantly alters the molecule's properties. nih.gov
N-1 Position: The N-1 position of the imidazole ring is frequently a site for modification in drug design. In a study of imidazole-coumarin conjugates, maintaining a hydrogen atom at the N-1 position (an N-H group) was found to be ideal for anti-HCV activity compared to derivatives where this position was substituted with a ribofuranosyl moiety. mdpi.com This indicates that the hydrogen-bonding capability of the N-1 proton can be crucial for target interaction.
The substitution pattern on the imidazole ring, therefore, dictates the orientation of appended groups and the availability of hydrogen bond donors and acceptors, which are key determinants of ligand-receptor binding. scilit.com
Rational Design Approaches for Enhanced Activity
Rational drug design aims to develop new, more potent, and selective compounds based on an understanding of the SAR of existing molecules. nih.govnih.gov For a scaffold like this compound, rational design would involve systematically modifying its structure to optimize interactions with a specific biological target.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead optimization. nih.govresearchgate.netnih.gov These techniques are used to modify a known active compound to improve its properties, such as potency and synthetic accessibility, or to discover novel chemical structures with similar biological activity. nih.govunica.it
Bioisosteric Replacement: This involves swapping a functional group in a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net For example, a carboxylic acid group might be replaced with a 4-hydroxy-1,2,3-triazole moiety to modulate acidity and improve other properties. rsc.org In the context of this compound, one might replace the butyl group with other alkyl groups of varying lengths and branching to probe the size of a receptor's hydrophobic pocket. nih.gov
Scaffold Hopping: This is a more drastic approach where the core framework (the scaffold) of a molecule is replaced with a structurally different one, while maintaining the original orientation of key binding groups. nih.govresearchgate.net The goal is to find new lead compounds that may have better properties or fall into a novel patent space. nih.gov For instance, the phenyl-imidazole scaffold could potentially be replaced by a thienopyrimidinone or a quinazolinone core if they can present the necessary pharmacophoric features in the correct 3D arrangement. unica.it This strategy has been successfully used to develop novel inhibitors for various enzymes. unica.itrsc.org
By applying these rational design principles, the this compound scaffold can serve as a starting point for the discovery of new and improved therapeutic agents.
Lead Optimization Strategies
Lead optimization is a critical and intricate phase in the drug discovery process, focusing on refining a promising lead compound to enhance its therapeutic profile. This multifaceted endeavor aims to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. For the lead compound this compound, several strategic modifications can be hypothesized based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related imidazole-containing molecules. These strategies are centered on systematically altering the chemical structure to achieve a more drug-like profile.
A fundamental approach in lead optimization involves exploring the SAR of the alkyl substituent on the phenyl ring. The n-butyl group in the parent compound can be varied in terms of its length, branching, and incorporation of cyclic structures. These modifications can influence the compound's lipophilicity, which in turn affects its solubility, cell permeability, and metabolic stability. For instance, increasing or decreasing the chain length can modulate the van der Waals interactions within the target's binding pocket. The introduction of branching or cyclic moieties can provide a more rigid conformation, potentially leading to enhanced selectivity.
Another key strategy focuses on the substitution pattern of the phenyl ring. Introducing various functional groups at different positions on the phenyl ring can significantly impact electronic properties, hydrogen bonding capabilities, and steric interactions. For example, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the pKa of the imidazole ring and influence key interactions with the target protein. A systematic exploration of mono- and di-substituted analogs is a common tactic to map the binding pocket and identify favorable interactions.
Modifications to the imidazole ring itself represent a third avenue for optimization. While the imidazole core is often crucial for the primary binding interaction (pharmacophore), subtle modifications can still yield significant improvements. For instance, N-alkylation or N-acylation at one of the imidazole nitrogens can alter the compound's physicochemical properties and potentially introduce new interaction points with the target. Furthermore, the creation of bioisosteric replacements for the imidazole ring, such as oxazole, thiazole, or triazole, can be explored to improve metabolic stability or patentability.
The following table summarizes potential lead optimization strategies for this compound, based on general medicinal chemistry principles and findings from related compound series.
| Structural Region | Modification Strategy | Rationale | Potential Impact |
| Butyl Side Chain | Varying chain length (e.g., propyl, pentyl) | To probe the size of the hydrophobic pocket | Altered binding affinity and lipophilicity |
| Introduction of branching (e.g., isobutyl, sec-butyl) | To increase steric bulk and conformational rigidity | Enhanced selectivity and metabolic stability | |
| Incorporation of cyclic structures (e.g., cyclobutyl, cyclohexyl) | To explore different conformational spaces | Improved binding and pharmacokinetic profile | |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF3) | To modulate electronic properties and pKa | Altered binding affinity and metabolic stability |
| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | To enhance hydrophobic or hydrogen bonding interactions | Improved potency and selectivity | |
| Positional isomerism of substituents (ortho, meta, para) | To optimize interactions with the binding site | Enhanced binding affinity | |
| Imidazole Core | N-alkylation or N-acylation | To modify physicochemical properties and introduce new interactions | Altered solubility, permeability, and target engagement |
| Bioisosteric replacement (e.g., oxazole, thiazole, triazole) | To improve metabolic stability and intellectual property position | Enhanced drug-like properties |
Detailed research findings on analogous 4-substituted imidazole derivatives have provided valuable insights that can guide the optimization of this compound. For instance, studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazole have shown that the nature of the substituent and the stereochemistry at the carbon bridge between the aromatic and imidazole rings play a crucial role in maintaining potent activity and high selectivity. nih.gov This underscores the importance of stereochemical considerations in the design of optimized analogs.
Furthermore, research on other phenyl-imidazole scaffolds has demonstrated that systematic modifications can lead to significant improvements in potency and physicochemical properties. For example, in a series of phenyl imidazole carboxamides, extensive SAR exploration led to the identification of analogs with improved potency and metabolic stability. nih.gov This was achieved through key modifications around the scaffold, highlighting the iterative nature of lead optimization.
The following table presents hypothetical data for a series of analogs of this compound, illustrating the potential outcomes of the lead optimization strategies discussed. The data is for illustrative purposes to demonstrate the principles of SAR analysis.
| Compound | R1 (Butyl Analog) | R2 (Phenyl Substituent) | In Vitro Potency (IC50, nM) | Metabolic Stability (t1/2, min) |
| Lead Compound | n-Butyl | H | 150 | 30 |
| Analog 1 | Propyl | H | 250 | 45 |
| Analog 2 | Pentyl | H | 120 | 20 |
| Analog 3 | Isobutyl | H | 180 | 55 |
| Analog 4 | n-Butyl | 4-Fluoro | 80 | 35 |
| Analog 5 | n-Butyl | 4-Methoxy | 100 | 25 |
| Analog 6 | n-Butyl | 3-Chloro | 200 | 40 |
| Analog 7 | Cyclobutyl | H | 130 | 65 |
This iterative process of design, synthesis, and testing is central to lead optimization. By systematically exploring the chemical space around the this compound lead, it is possible to develop a candidate with a superior therapeutic profile, paving the way for further preclinical and clinical development.
Computational Chemistry and Cheminformatics in Imidazole Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure of a compound, offering predictions of its geometry, stability, and reactivity. For imidazole (B134444) derivatives, these calculations are crucial for rationalizing their biological activities and designing new analogues with enhanced properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For compounds in the imidazole class, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. tandfonline.comchemicalpapers.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The accuracy of these theoretical calculations is often validated by comparing the results with experimental data, for instance, from single-crystal X-ray diffraction. tandfonline.com Beyond geometry, DFT is used to compute a range of electronic properties that govern the molecule's behavior, such as dipole moment and hyperpolarizabilities, which are relevant for applications in nonlinear optics. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is linked to the molecule's susceptibility to electrophilic attack, and the LUMO energy indicates its susceptibility to nucleophilic attack. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.comresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net
From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) can be calculated. Chemical hardness signifies the resistance of a molecule to change its electron distribution. irjweb.com A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one. irjweb.com These parameters are vital for predicting the behavior of imidazole derivatives in biological systems.
Table 1: Illustrative Quantum Chemical Parameters for an Imidazole Derivative
This table presents example data calculated for a representative imidazole derivative using DFT, illustrating the typical values obtained in such analyses.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.29 |
| LUMO Energy | ELUMO | - | -1.81 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.48 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.24 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.05 |
Note: Data is illustrative and based on calculations for various imidazole derivatives reported in the literature. irjweb.comirjweb.com
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com It is mapped onto the electron density surface to show regions of positive, negative, and neutral potential. nih.gov This analysis helps identify sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions, including drug-receptor binding. nih.govorientjchem.org
In MESP maps, different colors represent different potential values:
Red: Indicates regions of most negative potential, rich in electrons. These areas, such as those around nitrogen or oxygen atoms, are susceptible to electrophilic attack. nih.govorientjchem.org
Blue: Represents regions of most positive potential, which are electron-deficient. These sites, often around hydrogen atoms attached to heteroatoms, are prone to nucleophilic attack. orientjchem.org
Green: Denotes areas with neutral or zero potential. nih.gov
By analyzing the MESP surface of an imidazole derivative, researchers can predict how it will interact with biological targets, such as the active site of an enzyme, based on electrostatic complementarity. mdpi.comchemrxiv.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as 4-(4-butylphenyl)-1H-imidazole, and a macromolecular target, typically a protein or enzyme. arabjchem.org These methods are cornerstones of modern drug design, providing atomic-level insights that guide the development of more potent and selective therapeutic agents. researchgate.net
Molecular docking is a computational procedure that predicts the preferred orientation, or "binding mode," of a ligand when it binds to a receptor. arabjchem.org The primary goal is to identify the most stable complex, which is typically the one with the lowest binding energy. nih.gov The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between the ligand and its target. A more negative binding energy value suggests a more stable and favorable interaction. nih.gov
For imidazole derivatives, docking studies are routinely performed to screen virtual libraries of compounds against specific biological targets. researchgate.netbibliotekanauki.pl The simulation places the ligand into the receptor's binding site and evaluates numerous possible conformations, scoring them based on a force field. The results reveal key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-alkyl or pi-pi stacking interactions
These studies help to rationalize the observed biological activity of compounds and predict the activity of new, untested molecules. nih.govresearchgate.net
Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative Against a Protein Target
This table provides an example of the kind of data generated from a molecular docking study of an imidazole derivative.
| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Imidazole Derivative | c-Kit Tyrosine Kinase (1T46) | -8.5 | LEU595, LYS623, CYS673, TYR672 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |
| Imidazole Derivative | Estrogen Receptor α (3ERT) | -9.2 | LEU384, TRP383, GLU353, ARG394 | Hydrogen Bond, Hydrophobic |
Note: Data is illustrative and compiled from docking studies on various imidazole derivatives against different protein targets. nih.govbibliotekanauki.pl
While docking provides a static snapshot of the binding pose, it can be complemented by molecular dynamics (MD) simulations to understand the dynamic behavior of the ligand-receptor complex over time. MD simulations confirm the stability of the docked conformation and provide a more detailed picture of the inhibition mechanism. tandfonline.com
By simulating the movement of every atom in the system, researchers can observe how an imidazole-based inhibitor affects the enzyme's structure and function. For instance, kinetic experiments combined with computational docking have shown that imidazole itself can act as a partial competitive inhibitor of certain enzymes. nih.gov Docking studies can reveal that the inhibitor binds within the active site, interacting with key catalytic residues. nih.gov This binding can prevent the natural substrate from accessing the active site or can stabilize a non-productive conformation of the enzyme, thus elucidating the mechanism of inhibition at a precise, atomic level. nih.govnih.gov These insights are invaluable for designing inhibitors with improved efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmpas.comnih.govnih.govresearchgate.net These models are instrumental in drug discovery and development, offering a cost-effective and time-efficient alternative to extensive laboratory screening. acs.orgnih.gov By analyzing the physicochemical properties and structural features, known as descriptors, QSAR can predict the activity of new or untested compounds. frontiersin.org
The development of predictive QSAR models for imidazole derivatives, including compounds structurally related to this compound, has been a focus of numerous studies to understand and predict their therapeutic potential against various diseases. nih.govmdpi.comresearchgate.net These models are typically built using statistical methods like multiple linear regression, where a correlation is established between calculated physicochemical parameters and observed biological activity. jmpas.com
The process involves several key steps:
Data Set Selection: A series of imidazole analogues with known biological activities is chosen. nih.gov
Descriptor Calculation: A wide range of descriptors, including electronic, steric, and thermodynamic properties, are calculated for each molecule using computational software. jmpas.com Examples of commonly used descriptors include dipole moment components (DPL1, DPL2, DPL3), total energy (Et), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jmpas.com
Model Generation: Statistical techniques are employed to generate a QSAR equation that best correlates the descriptors with the biological activity. jmpas.com
Model Validation: The predictive power and robustness of the generated model are rigorously tested using various validation techniques. jmpas.com
For instance, research on imidazole derivatives as antifungal agents has led to the development of QSAR models that can predict their efficacy. jmpas.comresearchgate.net Similarly, studies have focused on developing models for the antiviral, anti-inflammatory, and anticancer activities of imidazole-based compounds. nih.govconsensus.appnih.gov These models help in identifying the key structural features that contribute to a specific biological activity, thereby guiding the synthesis of more potent and selective drug candidates. nih.gov
Table 1: Key Steps and Methodologies in QSAR Model Development for Imidazole Derivatives
| Step | Description | Common Methodologies |
| Data Collection | Gathering a dataset of imidazole compounds with experimentally determined biological activities (e.g., IC50, GI50). | Literature search, public databases (e.g., ChEMBL, PubChem). acs.orgnih.gov |
| Structure Preparation | Drawing and optimizing the 3D structures of the molecules. | Molecular modeling software. |
| Descriptor Calculation | Computing a wide range of molecular descriptors representing physicochemical properties. | Density Functional Theory (DFT), semi-empirical methods. nih.gov |
| Model Building | Establishing a mathematical relationship between descriptors and biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), machine learning algorithms (Random Forest, Gradient Boosting). acs.orgnih.gov |
| Model Validation | Assessing the statistical significance and predictive ability of the model. | Internal validation (leave-one-out cross-validation), external validation with a test set. jmpas.com |
This table provides a generalized overview of the QSAR workflow based on common practices in the field.
QSAR models are powerful tools for analogue selection and read-across, processes that leverage existing data to make predictions for similar, untested compounds. This approach is particularly valuable in early-stage drug discovery and for regulatory purposes, as it can reduce the need for extensive animal testing.
Analogue Selection: Once a validated QSAR model is established for a particular biological activity, it can be used to screen virtual libraries of imidazole derivatives. By calculating the relevant descriptors for new, unsynthesized analogues of this compound, the model can predict their potential activity. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, if a QSAR model for antifungal activity indicates that a lower dipole moment and higher lipophilicity are favorable, researchers can focus on designing analogues of this compound that possess these characteristics.
Read-Across: Read-across is a data gap-filling technique where the property of a substance is predicted based on data from structurally similar substances (analogues). In the context of this compound, if toxicological data is lacking, a read-across approach could be used. This would involve identifying a group of structurally similar phenylimidazole derivatives with known toxicity profiles. By establishing a QSAR model or a qualitative structure-activity relationship for this group, the toxicity of this compound could be inferred. The validity of the read-across is dependent on the similarity of the compounds and the consistency of the data for the analogue group.
Table 2: Application of QSAR in Analogue Selection and Read-Across for Phenylimidazole Derivatives
| Application | Description | Example for this compound |
| Analogue Selection | Prioritizing the synthesis of new compounds based on predicted biological activity from a QSAR model. | A QSAR model predicts that increasing the alkyl chain length on the phenyl ring enhances anti-inflammatory activity. Analogues with pentyl or hexyl groups would be prioritized for synthesis. |
| Read-Across | Predicting a specific property (e.g., toxicity) of a target compound by using data from structurally similar source compounds. | The potential for skin irritation of this compound is estimated by comparing it to the known irritation potential of 4-phenylimidazole (B135205) and other 4-alkylphenyl-imidazoles. |
This table illustrates hypothetical applications of QSAR for the target compound based on established methodologies.
Prediction of Physicochemical Properties (e.g., Dipole Moments, Solvatochromism)
Computational chemistry provides powerful tools for the in silico prediction of a wide range of physicochemical properties of molecules like this compound. dntb.gov.uaescholarship.org These predictions are crucial for understanding the behavior of the compound in different environments and for developing QSAR models.
Dipole Moments: The dipole moment is a measure of the separation of positive and negative charges in a molecule. It is a key descriptor in QSAR studies as it influences a molecule's polarity, solubility, and its ability to interact with biological targets. jmpas.com For imidazole derivatives, the dipole moment can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). nih.govresearchgate.net Theoretical studies on related phenylimidazole compounds have shown that the position of the phenyl group on the imidazole ring can significantly affect the dipole moment and intermolecular interactions. acs.orgnih.gov For example, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol highlighted the importance of a high total dipole moment in determining its nonlinear optical properties. nih.gov
Solvatochromism: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.govrsc.org This change in the UV-visible absorption spectrum is due to differential solvation of the ground and excited states of the molecule. scirp.org The study of solvatochromism provides insights into the nature of the electronic transitions and the charge distribution in a molecule. For imidazole derivatives, particularly those with donor-acceptor character, positive solvatochromism (a shift to longer wavelengths in more polar solvents) is often observed, indicating an increase in the dipole moment upon electronic excitation. nih.gov Experimental and computational studies on related triphenylimidazole derivatives have demonstrated this behavior and its correlation with the charge transfer nature of the molecule. nih.govrsc.org
Table 3: Predicted Physicochemical Properties of Phenylimidazole Derivatives
| Property | Predicted Value/Observation | Method | Relevance |
| Dipole Moment | Varies based on substituent position and nature. | Quantum Chemical Calculations (e.g., DFT) | Influences polarity, solubility, and intermolecular interactions. acs.orgnih.gov |
| Solvatochromism | Positive solvatochromic shifts observed in polar solvents for some derivatives. | UV-Vis Spectroscopy, DFT Calculations | Indicates charge transfer characteristics and changes in dipole moment upon excitation. nih.govrsc.org |
| Heat Capacity | Additive increments with the successive introduction of phenyl groups. | Calorimetry, Quantum Chemical Calculations | Provides thermodynamic data for understanding cohesive interactions. acs.orgnih.gov |
| LogP | Values for various imidazole derivatives have been calculated to predict drug-likeness. | Computational Models | Indicates the lipophilicity of the compound, which affects absorption and distribution. mdpi.com |
This table summarizes general findings for phenylimidazole derivatives from computational and experimental studies.
Future Research Directions and Therapeutic Prospects
Exploration of Novel Biological Targets for Imidazole (B134444) Derivatives
The imidazole ring's ability to interact with a multitude of biological molecules makes it a promising scaffold for discovering new drug targets. nih.govnih.gov Researchers are actively investigating novel applications for imidazole derivatives beyond their traditional roles.
Key areas of exploration include:
Anticancer Agents: Imidazole derivatives are being explored as inhibitors of various targets in cancer therapy. nih.gov These include topoisomerase IIR, focal adhesion kinase (FAK), and aurora kinase. nih.govresearchgate.net Some compounds have shown the ability to induce apoptosis and inhibit tumor cell proliferation. researchgate.netmdpi.com For instance, certain imidazole derivatives have demonstrated potent antitumor activity in animal models. mdpi.com
Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new and effective antimicrobial agents. nih.gov Imidazole derivatives are being investigated for their ability to combat various pathogens, including bacteria, fungi, and parasites. nih.govmdpi.comresearchgate.net Their mechanism of action can involve disrupting DNA replication and repair in microbes. mdpi.com
Anti-inflammatory Agents: Imidazole compounds have shown potential in modulating inflammatory pathways. nih.govnih.gov Research is focused on their ability to inhibit enzymes like COX-2 and reduce the production of pro-inflammatory cytokines. nih.govmdpi.com
Antiviral Agents: The structural features of imidazoles make them attractive candidates for the development of antiviral drugs. nih.govmdpi.com For example, computational studies have identified imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial target for antiviral therapy. mdpi.com
Neurological Disorders: The imidazole scaffold is present in endogenous neurotransmitters, suggesting its potential for developing drugs that target the central nervous system. biomedpharmajournal.org
Development of Multi-Targeting Agents based on the Imidazole Scaffold
A growing trend in drug discovery is the development of multi-targeting agents, which can simultaneously interact with multiple biological targets. This approach can offer improved efficacy and a reduced likelihood of developing drug resistance. The imidazole scaffold is well-suited for this strategy due to its ability to be readily modified to interact with various proteins and enzymes. nih.govbiomedpharmajournal.org
Researchers are exploring the design of imidazole-based compounds that can, for example, inhibit both inflammatory and cancer-related pathways. This could lead to the development of more effective treatments for complex diseases. One study highlighted the potential of an imidazole scaffold to be active against multiple apicomplexan parasites by targeting conserved kinases. acs.org
Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Pipelines
The integration of computational and experimental methods has become a cornerstone of modern drug discovery, significantly accelerating the process and reducing costs. researchgate.netmdpi.comnih.gov This is particularly relevant for the development of imidazole-based drugs.
Computational Approaches:
Molecular Docking and Dynamics Simulations: These techniques are used to predict how imidazole derivatives will bind to their biological targets, providing insights into their potential efficacy. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to understand the relationship between the chemical structure of imidazole compounds and their biological activity, guiding the design of more potent molecules. researchgate.netmdpi.com
In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage, helping to identify potential liabilities. mdpi.comnih.gov
Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of imidazole compounds to identify those with desired biological activity. nih.govnih.gov
Advanced Synthesis Techniques: Methods like microwave-assisted and ultrasonic synthesis are being employed to create novel imidazole derivatives more efficiently. biomedpharmajournal.org
Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structures of imidazole derivatives bound to their targets, providing crucial information for rational drug design. nih.gov
The synergy between these computational and experimental approaches allows for a more rational and efficient drug discovery process, from initial hit identification to lead optimization. nih.gov
Strategies for Overcoming Research Gaps in Imidazole Scaffold-Based Drug Development
Despite the significant promise of imidazole-based drugs, several challenges and research gaps need to be addressed to fully realize their therapeutic potential.
Identified Research Gaps and Strategies to Overcome Them:
| Research Gap | Strategies for Overcoming the Gap |
| Limited understanding of in vivo activity | Conduct more extensive preclinical and clinical studies to evaluate the efficacy and safety of promising imidazole derivatives in living organisms. nih.gov |
| Emergence of drug resistance | Develop multi-targeting agents and combination therapies to circumvent resistance mechanisms. nih.gov |
| Suboptimal pharmacokinetic properties | Utilize computational tools for early ADMET prediction and employ medicinal chemistry strategies to optimize the pharmacokinetic profiles of lead compounds. mdpi.comnih.gov |
| Need for more efficient synthetic methods | Explore and optimize novel synthetic methodologies, such as microwave-assisted and one-pot synthesis, to improve yields and reduce reaction times. biomedpharmajournal.org |
| Lack of comprehensive biological target identification | Employ chemoproteomics and other advanced techniques to identify the full range of biological targets for imidazole derivatives, uncovering new therapeutic opportunities. |
By addressing these research gaps through a combination of innovative experimental and computational approaches, the field of imidazole-based drug discovery can continue to advance, leading to the development of new and improved therapies for a wide range of diseases.
Q & A
Q. What are the established synthetic routes for 4-(4-butylphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 4-butylbenzaldehyde with ammonium acetate and a nitroalkane under reflux in acetic acid to form the imidazole core .
- Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients to isolate the product.
- Key Variables : Temperature control (70–90°C) and stoichiometric ratios of reagents (e.g., 1:1.2 aldehyde-to-ammonium acetate) are critical for minimizing side products. Solvent polarity impacts crystallization efficiency .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR : -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the butyl chain (δ 0.9–1.6 ppm). -NMR confirms the imidazole carbons (δ 120–140 ppm) and quaternary carbons in the phenyl ring .
- IR : Stretching vibrations for C=N (1600–1650 cm) and C-H (aromatic, 3000–3100 cm) validate the core structure .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 229.15) .
Q. What preliminary biological screening models are suitable for assessing the compound’s activity?
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to imidazole’s known interaction with heme iron .
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate safety thresholds .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring (e.g., electron-withdrawing/donating groups) affect biological activity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity but reduce solubility .
- Butyl substituents improve lipophilicity (logP ~3.2), favoring membrane penetration in bacterial assays .
- Comparative studies with 4-(4-fluorophenyl) and 4-(4-chlorophenyl) analogs show reduced potency, suggesting steric and electronic effects dominate target binding .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with fungal lanosterol 14α-demethylase (CYP51). Key residues (e.g., Leu376, Phe380) form hydrophobic contacts with the butyl chain .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to assess binding free energy (MM-PBSA) .
Q. How should researchers handle stability and storage challenges for this compound?
Q. What advanced analytical methods resolve contradictions in reported biological data?
- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the butyl chain) that may interfere with activity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies (e.g., conflicting IC values) by measuring enthalpy changes during target engagement .
Q. How can researchers design experiments to address discrepancies in reported synthetic yields?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2) to optimize variables: temperature (70–110°C), solvent (DMF vs. ethanol), and catalyst (e.g., ZnCl) .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., imine intermediates) and adjust reaction kinetics dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
